N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and pyrazole. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsKey steps include cyclization, amide bond formation, and various purification techniques to ensure the final product’s purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N5-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5,11-Dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)tetrazolo[1,5-a]pyridine-7-carboxamide
- (2-{[(1S,11aS)-7-(2,3-Dimethylphenyl)-5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-1-yl]amino}-2-oxoethoxy)acetate .
Uniqueness
N~5~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H19N5O3/c28-20(18-12-17(25-26-18)13-5-2-1-3-6-13)23-14-8-9-16-15(11-14)22(30)27-10-4-7-19(27)21(29)24-16/h1-3,5-6,8-9,11-12,19H,4,7,10H2,(H,23,28)(H,24,29)(H,25,26) |
InChI Key |
CJCKHGATFDSVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC(=NN4)C5=CC=CC=C5)C(=O)N2C1 |
Origin of Product |
United States |
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